molecular formula C9H19NO4 B6599733 tert-butyl N-(1,3-dihydroxy-2-methylpropan-2-yl)carbamate CAS No. 391200-37-6

tert-butyl N-(1,3-dihydroxy-2-methylpropan-2-yl)carbamate

Cat. No. B6599733
CAS RN: 391200-37-6
M. Wt: 205.25 g/mol
InChI Key: ZBZMCDFHJKDEBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl N-(1,3-dihydroxy-2-methylpropan-2-yl)carbamate (TB-NMDMC) is an organic compound that has a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. TB-NMDMC has been used as a reagent in organic synthesis, as an inhibitor of aminopeptidase, and as an inhibitor of matrix metalloproteinase. It has also been used to study the effects of oxidative stress and to investigate the role of protein phosphatases in cell signaling.

Scientific Research Applications

Tert-butyl N-(1,3-dihydroxy-2-methylpropan-2-yl)carbamate has been used in numerous scientific studies. It has been used as an inhibitor of aminopeptidase, which is important for the breakdown of proteins and peptides. It has also been used as an inhibitor of matrix metalloproteinase, which is involved in the breakdown of extracellular matrix proteins. tert-butyl N-(1,3-dihydroxy-2-methylpropan-2-yl)carbamate has also been used to study the effects of oxidative stress and to investigate the role of protein phosphatases in cell signaling.

Mechanism of Action

Tert-butyl N-(1,3-dihydroxy-2-methylpropan-2-yl)carbamate acts as an inhibitor of aminopeptidase and matrix metalloproteinase. Aminopeptidase is involved in the breakdown of proteins and peptides, while matrix metalloproteinase is involved in the breakdown of extracellular matrix proteins. tert-butyl N-(1,3-dihydroxy-2-methylpropan-2-yl)carbamate binds to the active site of the enzymes and inhibits their activity.
Biochemical and Physiological Effects
tert-butyl N-(1,3-dihydroxy-2-methylpropan-2-yl)carbamate has been shown to inhibit the activity of aminopeptidase and matrix metalloproteinase. This inhibition can lead to a decrease in the breakdown of proteins and peptides, as well as a decrease in the breakdown of extracellular matrix proteins. This can have a variety of effects on biochemical and physiological processes, including changes in cell signaling, cell adhesion, and cell migration.

Advantages and Limitations for Lab Experiments

Tert-butyl N-(1,3-dihydroxy-2-methylpropan-2-yl)carbamate is a relatively inexpensive and easy to obtain reagent, making it an attractive option for laboratory experiments. It is also relatively stable and has a long shelf life. However, it is not very soluble in water, making it difficult to use in aqueous solutions.

Future Directions

There are a number of potential future directions for tert-butyl N-(1,3-dihydroxy-2-methylpropan-2-yl)carbamate research. These include further investigation into its mechanism of action and its effects on biochemical and physiological processes, as well as its potential applications in drug design and drug delivery. Additionally, further research could be conducted into its use as an inhibitor of other enzymes, such as proteases and phosphatases. Finally, further studies could be conducted into its use as a reagent in organic synthesis.

Synthesis Methods

Tert-butyl N-(1,3-dihydroxy-2-methylpropan-2-yl)carbamate can be synthesized from the reaction of tert-butyl bromide with N-(1,3-dihydroxy-2-methylpropan-2-yl)carbamic acid. The reaction proceeds in two steps. First, the tert-butyl bromide reacts with the carbamic acid to form an intermediate, tert-butyl N-(1,3-dihydroxy-2-methylpropan-2-yl)carbamate. Second, the intermediate is hydrolyzed to form the final product, tert-butyl N-(1,3-dihydroxy-2-methylpropan-2-yl)carbamate.

properties

IUPAC Name

tert-butyl N-(1,3-dihydroxy-2-methylpropan-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO4/c1-8(2,3)14-7(13)10-9(4,5-11)6-12/h11-12H,5-6H2,1-4H3,(H,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBZMCDFHJKDEBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(CO)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Tert-butoxycarbonylamino)-2-methyl-1,3-propanediol

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